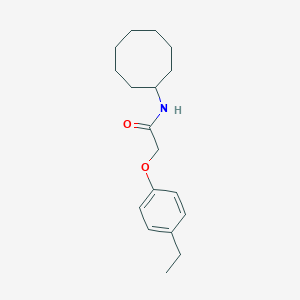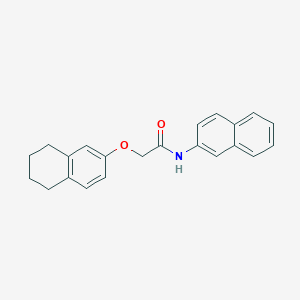![molecular formula C28H29BrN4O5 B297503 N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297503.png)
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not well understood. However, it is believed that the compound interacts with copper ions through the formation of a coordination complex, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that the compound exhibits low cytotoxicity towards mammalian cells, making it a potential candidate for further investigation as a fluorescent probe for live cell imaging.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide as a fluorescent probe is its high selectivity and sensitivity towards copper ions. However, one of the limitations is its relatively low quantum yield, which may limit its use in certain applications.
Future Directions
There are several future directions for the investigation of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of other metal ions. Additionally, the compound's potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease could also be explored.
Synthesis Methods
The synthesis of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been reported in the literature. One of the methods involves the reaction of 2-hydrazinobenzaldehyde with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-ethoxybenzaldehyde in the presence of benzyl bromide and acetic anhydride. The reaction mixture is stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired compound.
Scientific Research Applications
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been investigated for its potential applications in various fields of scientific research. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions in aqueous solutions. The compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for the detection of copper ions in biological and environmental samples.
Properties
Molecular Formula |
C28H29BrN4O5 |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
N-benzyl-N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H29BrN4O5/c1-4-37-24-14-21(16-31-33-28(36)27(35)30-15-20-8-6-5-7-9-20)13-23(29)26(24)38-17-25(34)32-22-11-10-18(2)19(3)12-22/h5-14,16H,4,15,17H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
InChI Key |
NIMLISUVZJLCJY-WCMJOSRZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

